5-Ethoxy-2-ethylmercaptobenzimidazole
Overview
Description
5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C9H10N2OS .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-Ethoxy-2-ethylmercaptobenzimidazole, has been studied . The process involves alkylation, acylation, Schiff base formation, and vilsmier-haack reaction (ring closure), resulting in good yield .Molecular Structure Analysis
The molecular weight of 5-Ethoxy-2-ethylmercaptobenzimidazole is 194.25 . The molecular structure can be represented by the SMILES stringCCOc1ccc2[nH]c(S)nc2c1
. Physical And Chemical Properties Analysis
5-Ethoxy-2-ethylmercaptobenzimidazole has a melting point of 252-256 °C (lit.) . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Activation of Peritoneal Macrophages : 5-Ethoxy-2-ethylmercaptobenzimidazole hydrochloride has been found to stimulate mouse peritoneal macrophages, increasing their phagocytic activity and phagocytosis index. It was identified as the most effective among tested mercaptobenzimidazole derivatives in enhancing the secretion of lysosomal enzymes and the number of macrophages reducing nitroblue tetrazolium in diphormazan (Ratnikov & Ratnikova, 1991).
Antimicrobial Activity : A study on new amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives demonstrated significant antibacterial activity, particularly against Bacillus subtilis. One derivative showed exceptional antifungal activity against Candida albicans. These findings suggest potential for further structural modifications to enhance antibacterial and antifungal activities (Alkhafaji et al., 2018).
Pharmaceutical Analysis : The compound has been used in procedures for determining the active components of pharmaceutical preparations, such as Afobazol. This application involves capillary zone electrophoresis and gas chromatography with a mass-selective detector, confirming its significance in pharmaceutical analysis (Burykin, Andreev, & Varnavskaya, 2014).
DNA/RNA Binding Properties and Biological Activity : Derivatives of benzimidazole, including compounds related to 5-Ethoxy-2-ethylmercaptobenzimidazole, have shown significant affinity toward ds-DNA and moderate to strong antiproliferative effects toward various carcinoma cell lines. This highlights their potential in biomedical research and therapeutic applications (Stolić et al., 2009).
Inhibition of Tyrosinase : A study found that 5-Methoxy-2-mercaptobenzimidazole, a related compound, is an efficient inhibitor of tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in dermatology and cosmetology (Chai et al., 2020).
Antibacterial and Antifungal Activities of Nanomaterials : Silver nanoparticles anchored with 5-methoxybenzimidazolthiomethanol (a related molecule) showed enhanced antibacterial ability, especially against gram-positive bacteria. This indicates potential applications in nanomedicine and antibacterial coatings (Alheety et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153002 | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-ethylmercaptobenzimidazole | |
CAS RN |
120764-43-4, 135048-68-9 | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomerzol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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